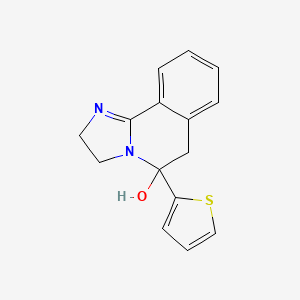
2,3,5,6-Tetrahydro-5-(2-thienyl)-imidazo(2,1-a)isoquinolin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Thienyl)-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol is a heterocyclic compound that features a unique structure combining a thienyl group with an imidazoisoquinoline framework. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Thienyl)-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-thienyl-substituted intermediates with isoquinoline derivatives under acidic or basic conditions. Catalysts such as palladium or copper may be employed to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be utilized to enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Thienyl)-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with altered biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thienyl or isoquinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve solvents like dichloromethane or ethanol and may require heating or the use of catalysts .
Major Products
The major products formed from these reactions include oxidized quinoline derivatives, reduced tetrahydro compounds, and various substituted isoquinoline derivatives, each with distinct chemical and biological properties .
Aplicaciones Científicas De Investigación
5-(2-Thienyl)-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of 5-(2-Thienyl)-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function through allosteric interactions. These interactions can lead to alterations in cellular signaling pathways and biological responses .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thienyl-substituted isoquinolines and imidazoisoquinolines, such as:
- Thieno[2,3-c]isoquinolin-5(4H)-one
- Thieno[3,2-c]isoquinolin-5(4H)-one
- Quinoline derivatives
Uniqueness
5-(2-Thienyl)-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol is unique due to its specific combination of a thienyl group with an imidazoisoquinoline framework, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
60099-38-9 |
|---|---|
Fórmula molecular |
C15H14N2OS |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
5-thiophen-2-yl-3,6-dihydro-2H-imidazo[2,1-a]isoquinolin-5-ol |
InChI |
InChI=1S/C15H14N2OS/c18-15(13-6-3-9-19-13)10-11-4-1-2-5-12(11)14-16-7-8-17(14)15/h1-6,9,18H,7-8,10H2 |
Clave InChI |
HCXFZYCIHYNMPH-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C(=N1)C3=CC=CC=C3CC2(C4=CC=CS4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















